

# Technical Guide to the Physicochemical Properties of Cefroxadine for Research Applications

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Compound of Interest		
Compound Name:	Cefroxadine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Cefroxadine**, a first-generation cephalosporin antibiotic. The information herein is intended to support research and development activities by providing essential data on the molecule's chemical and physical characteristics, along with standardized experimental protocols for their determination.

# **Compound Identity and Structure**

- IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]
- Synonyms: Cefroxadin, Oraspor, CGP 9000[2]
- CAS Number: 51762-05-1[2]
- Chemical Formula: C16H19N3O5S[2][3]
- Molecular Weight: 365.40 g/mol [2][3]

# **Physicochemical Properties**



A summary of the key physicochemical properties of **Cefroxadine** is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.

Property	Value	Source
Molecular Weight	365.40 g/mol	[2][3]
pKa (Strongest Acidic)	3.28	[4]
pKa (Strongest Basic)	7.6	[4]
LogP (Computed)	-2.3	[1]
Water Solubility	0.987 mg/mL (ALOGPS prediction)	[4]
Insoluble	[5]	
Solubility in Organic Solvents	Soluble in DMSO	[5]
Melting Point	Data not available for Cefroxadine. The structurally related compound, Cephradine, has a melting point of 140-142 °C (with decomposition).	[1]

Note on Solubility: There are conflicting reports regarding the water solubility of **Cefroxadine**. An ALOGPS prediction suggests a solubility of 0.987 mg/mL[4], while another source indicates it is insoluble in water[5]. Experimental verification is recommended for any application sensitive to this parameter.

# **Experimental Protocols**

The following sections detail standardized methodologies for the determination of key physicochemical properties of cephalosporins, adaptable for **Cefroxadine**.

# **Melting Point Determination (Capillary Method)**

## Foundational & Exploratory





This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.

#### Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Thermometer
- Cefroxadine sample (finely powdered)
- Mortar and pestle

#### Procedure:

- Sample Preparation: A small amount of the **Cefroxadine** sample is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample.
   The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.
- Rapid Determination (Optional): A rapid heating rate (10-20 °C/min) can be used to obtain an approximate melting range.
- Accurate Determination: A fresh capillary is prepared and placed in the apparatus, which has
  cooled to at least 20 °C below the approximate melting point. The sample is heated at a slow
  rate (1-2 °C/min) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.



# **Solubility Determination (Shake-Flask Method)**

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

#### Apparatus and Materials:

- Analytical balance
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Constant temperature bath or incubator (set to the desired temperature, e.g., 25 °C or 37 °C)
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- HPLC system or a validated spectrophotometric method for concentration analysis
- Solvent of interest (e.g., water, phosphate buffer pH 7.4, DMSO)
- Cefroxadine sample

#### Procedure:

- Sample Preparation: An excess amount of Cefroxadine is added to a vial containing a
  known volume of the solvent. The excess is necessary to ensure that a saturated solution is
  formed.
- Equilibration: The vial is sealed and placed in the orbital shaker or on the magnetic stirrer within the constant temperature environment. The mixture is agitated for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium.
- Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A clear supernatant is then carefully collected after centrifugation or filtration to remove any undissolved particles.



- Quantification: The concentration of Cefroxadine in the clear supernatant is determined using a validated analytical method, such as HPLC.
- Data Analysis: The determined concentration represents the equilibrium solubility of
   Cefroxadine in the specific solvent at the tested temperature. The experiment should be
   performed in triplicate to ensure accuracy.

# High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the development of an HPLC method for the quantification of **Cefroxadine**. Method optimization will be required.

Instrumentation and Reagents:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile phase components (e.g., acetonitrile, methanol, water, buffer salts like phosphate or acetate)
- Cefroxadine reference standard
- Volumetric flasks and pipettes

Chromatographic Conditions (Example for a related cephalosporin, adaptable for **Cefroxadine**):

- Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 30 °C)



 Detection Wavelength: Determined by measuring the UV spectrum of Cefroxadine (typically in the range of 254-280 nm for cephalosporins).

Injection Volume: 20 μL

#### Procedure:

- Standard Solution Preparation: A stock solution of the **Cefroxadine** reference standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase). A series of calibration standards are prepared by diluting the stock solution.
- Sample Preparation: Samples containing **Cefroxadine** are prepared by dissolving them in the mobile phase and filtering through a 0.45 µm filter before injection.
- Analysis: The standard and sample solutions are injected into the HPLC system.
- Quantification: A calibration curve is generated by plotting the peak area of the standards
  against their known concentrations. The concentration of **Cefroxadine** in the samples is then
  determined from this calibration curve.

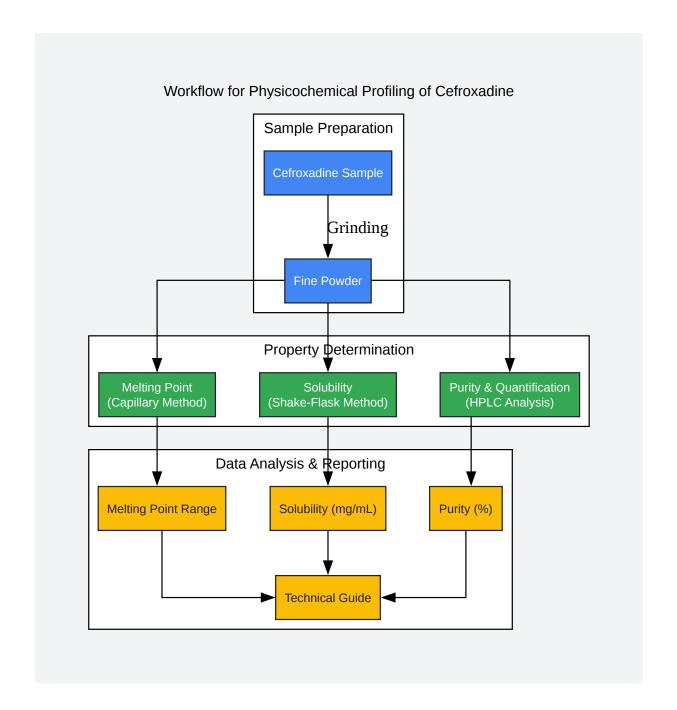
# **Mechanism of Action and Signaling Pathway**

**Cefroxadine**, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The key steps in this mechanism are:

- Binding to Penicillin-Binding Proteins (PBPs): Cefroxadine binds to and inactivates PBPs,
   which are enzymes located on the inner membrane of the bacterial cell wall.[2]
- Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs,
   Cefroxadine prevents this cross-linking.[2]
- Cell Wall Weakening and Lysis: The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]



The following diagram illustrates the workflow for determining the physicochemical properties of **Cefroxadine**.

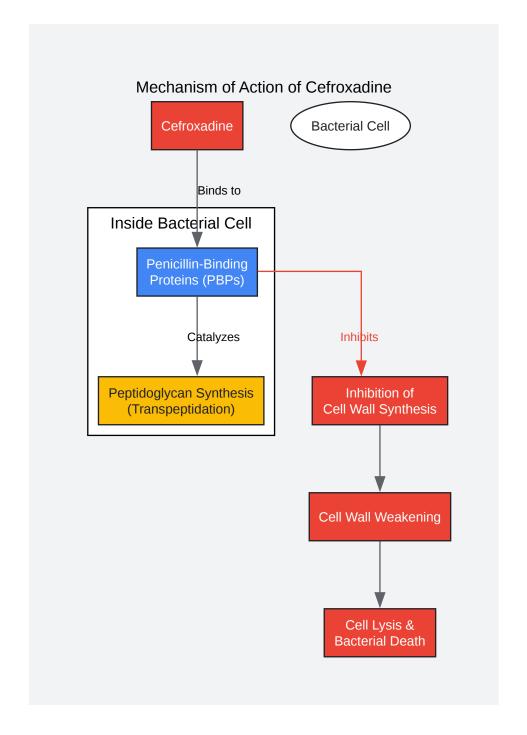


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Caption: Workflow for Physicochemical Profiling of **Cefroxadine**.



The following diagram illustrates the mechanism of action of **Cefroxadine**.



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Caption: Mechanism of Action of Cefroxadine.



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